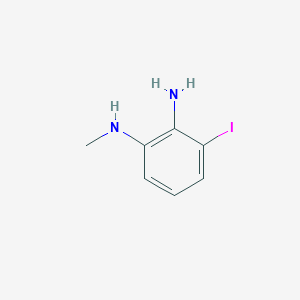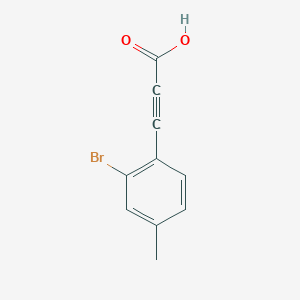![molecular formula C9H13BrO2 B15228175 Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H13BrO2. It is a derivative of bicyclo[2.2.1]heptane, a structure commonly found in various bioactive natural products and drug candidates . This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate can be synthesized through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, with a chiral tertiary amine as the catalyst .
Industrial Production Methods
While specific industrial production methods for Methyl 2-bromobicyclo[22The scalability of this method makes it suitable for industrial applications, particularly in the pharmaceutical industry .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique bicyclic structure.
Material Science: Employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the precise mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobicyclo[2.2.1]heptane: A similar compound with a bromine atom but lacking the carboxylate group.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring structure.
Uniqueness
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate is unique due to its combination of a bromine atom and a carboxylate group on the bicyclo[2.2.1]heptane scaffold. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C9H13BrO2 |
|---|---|
Peso molecular |
233.10 g/mol |
Nombre IUPAC |
methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO2/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6-7H,2-5H2,1H3 |
Clave InChI |
QFRHEQUPAQAIAD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(C1)CC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


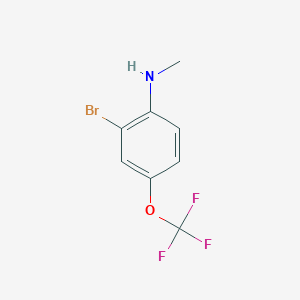
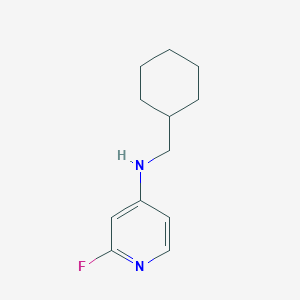
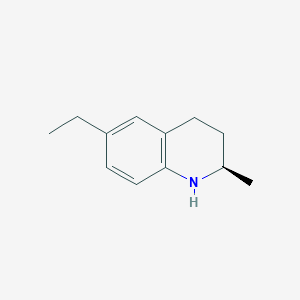
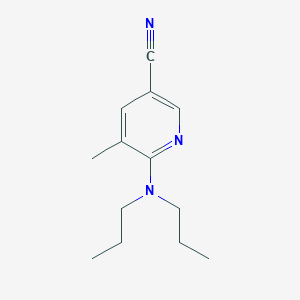
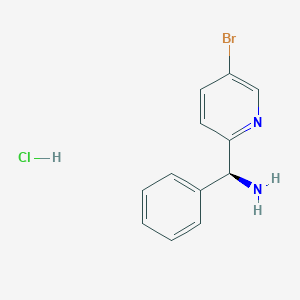
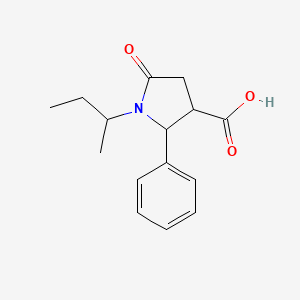
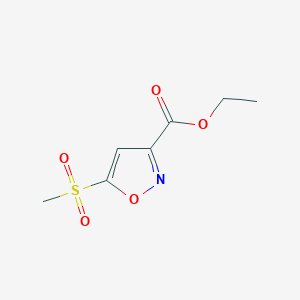
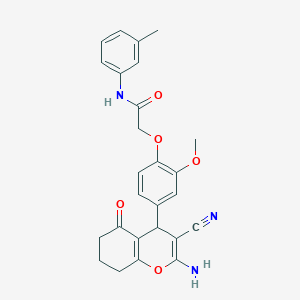
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
